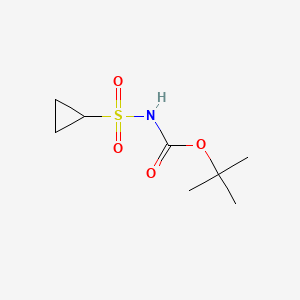

Tert-butyl cyclopropylsulfonylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-cyclopropylsulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXGDPBFRRQZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609736 | |

| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681808-26-4 | |

| Record name | 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681808-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopropanesulfonamide

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropyl group, for instance, is increasingly utilized to enhance potency, improve metabolic stability, and modulate physicochemical properties in drug candidates.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The convergence of these two moieties in N-Boc-cyclopropanesulfonamide creates a versatile chemical building block of significant interest to researchers in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers a reliable method for masking the nucleophilicity of the sulfonamide nitrogen, allowing for selective synthetic transformations at other positions.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-cyclopropanesulfonamide. As a Senior Application Scientist, the following sections are designed not merely to present data, but to offer field-proven insights into the causality behind experimental choices and the implications of these properties for drug development professionals. Every protocol described is framed as a self-validating system, emphasizing reproducibility and accuracy, which are the cornerstones of trustworthy scientific investigation.

Molecular Identity and Structure

A precise understanding of a compound's structure and fundamental properties is the foundation of all subsequent research.

-

Chemical Name: tert-butyl (cyclopropylsulfonyl)carbamate

-

Synonyms: N-Boc-cyclopropanesulfonamide

-

Molecular Formula: C₈H₁₅NO₄S

-

Parent CAS Number (Cyclopropanesulfonamide): 154350-29-5[5]

The structure consists of a central sulfonamide linkage, with the sulfur atom bonded to a cyclopropyl ring and the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.

| Property | Value | Source |

| Molecular Weight | 221.27 g/mol | Calculated |

| Parent MW (Cyclopropanesulfonamide) | 121.16 g/mol | [6] |

Physical State and Thermal Properties

Physical Appearance

Based on the parent compound, cyclopropanesulfonamide, which is an off-white powder or solid, N-Boc-cyclopropanesulfonamide is expected to be a white to off-white crystalline solid at room temperature.[5][7]

Melting Point (MP)

The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[8]

| Compound | Reported Melting Point (°C) |

| Cyclopropanesulfonamide | 95 - 98 |

| Cyclopropanesulfonamide | 101 - 106 |

The choice of a slow heating rate (e.g., 1-2°C per minute) near the anticipated melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to an artificially elevated and broad melting range, which could be misinterpreted as sample impurity.

Experimental Protocol: Capillary Melting Point Determination

This protocol ensures accuracy through careful sample preparation and controlled heating.

-

Sample Preparation: Place a small amount of finely powdered, dry N-Boc-cyclopropanesulfonamide onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[9]

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated digital melting point apparatus.[9]

-

Rapid Determination (Optional): Conduct an initial rapid heating to quickly find the approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Begin heating at a rate of ~10-15°C per minute. When the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample becomes a clear liquid. The melting point range is T1-T2.[11]

-

Validation: Repeat the determination with two additional fresh samples to ensure the results are consistent and reproducible.

Solubility Profile

Aqueous solubility is a cornerstone of drug development, profoundly influencing bioavailability.[12] For discovery projects, both kinetic and thermodynamic solubility measurements provide critical, albeit different, insights.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (e.g., DMSO). It is a high-throughput method used to flag potential issues early in discovery.[13]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, "gold standard" measurement, often determined by the shake-flask method.[12][14]

While specific experimental data for N-Boc-cyclopropanesulfonamide is not published, the parent compound, cyclopropanesulfonamide, is described as soluble in water.[7] The addition of the lipophilic Boc group would be expected to decrease aqueous solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.[12]

-

System Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the pH-solubility profile.[15]

-

Sample Addition: Add an excess amount of N-Boc-cyclopropanesulfonamide to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a calibration curve.[16]

-

Validation: The continued presence of solid material at the end of the experiment validates that a saturated solution was achieved. Perform the experiment in triplicate for statistical robustness.[15]

Ionization and Lipophilicity

Acidity Constant (pKa)

The pKa of the sulfonamide N-H proton is a critical parameter. It dictates the charge state of the molecule at physiological pH, which in turn influences solubility, membrane permeability, and receptor binding. For sulfonamides, the pKa can vary widely based on the substituents.

A predicted pKa for the parent cyclopropanesulfonamide is 10.69 ± 0.20 .[7] The electron-withdrawing nature of the Boc group attached to the nitrogen would be expected to lower this pKa value, making the N-H proton more acidic. The determination of pKa for sulfonamides can be achieved using various methods, including reversed-phase liquid chromatography.[17][18]

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a UV chromophore and leverages the change in absorbance as the molecule ionizes.

-

Solution Preparation: Prepare a stock solution of N-Boc-cyclopropanesulfonamide in a suitable co-solvent (e.g., methanol) and dilute it into an aqueous solution to a final concentration where absorbance is within the linear range of the spectrophotometer.

-

Titration Setup: Use an automated titrator coupled with a UV-Vis spectrophotometer and a calibrated pH electrode.

-

Data Acquisition: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), recording the full UV-Vis spectrum at each pH increment.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized species is maximal) against pH. The pKa is determined by fitting the resulting sigmoidal curve.

-

Validation: The experiment should be repeated, and Yasuda-Shedlovsky extrapolation can be used if a co-solvent is necessary, to determine the pKa in a purely aqueous environment.[19]

Partition Coefficient (logP) and Distribution Coefficient (logD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[20]

-

logP: The logarithm of the partition coefficient of a neutral compound between n-octanol and water. It is an intrinsic measure of a molecule's lipophilicity.[21]

-

logD: The logarithm of the distribution coefficient, which is the ratio of the total concentration of a compound (neutral and ionized forms) in the octanol phase to its total concentration in the aqueous phase at a specific pH. For ionizable molecules like N-Boc-cyclopropanesulfonamide, logD is more physiologically relevant than logP.[20]

A computed XLogP3 value for the parent cyclopropanesulfonamide is -0.5 .[6] The addition of the tert-butyl group would significantly increase the lipophilicity, resulting in a substantially higher logP value for the N-Boc derivative.

Experimental Protocol: logP/D Determination by Shake-Flask Method

This classic method directly measures the partitioning of the compound.[22]

-

Phase Preparation: Pre-saturate n-octanol with buffered water (at the desired pH, e.g., 7.4 for logD) and the buffered water with n-octanol.[23]

-

Compound Addition: Dissolve a known amount of N-Boc-cyclopropanesulfonamide in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each using a suitable analytical technique (e.g., HPLC-UV).[23]

-

Calculation: Calculate logP (or logD) as: log([Concentration in Octanol] / [Concentration in Aqueous]).

-

Validation: The mass balance should be checked to ensure the total amount of compound recovered from both phases is close to the initial amount added.

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[24]

-

¹H NMR:

-

Boc Group: A characteristic strong singlet peak is expected around δ 1.4-1.5 ppm, integrating to 9 protons.[25]

-

Cyclopropyl Protons: Complex multiplets are expected in the upfield region, typically between δ 0.5-1.5 ppm, due to the unique electronic environment of the strained ring.

-

Sulfonamide N-H: A broad singlet is expected, the chemical shift of which can be highly variable depending on solvent and concentration. This peak may not be observed due to exchange with deuterated solvents.[25]

-

-

¹³C NMR:

-

Boc Group: Two distinct signals are expected: one for the quaternary carbon of the t-butyl group around δ 80-85 ppm and one for the methyl carbons around δ 28 ppm. The carbonyl carbon (C=O) of the Boc group will appear further downfield.[24]

-

Cyclopropyl Carbons: Signals for the CH and CH₂ carbons of the cyclopropyl ring are expected in the upfield region, typically below δ 20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[26]

-

N-H Stretch: A moderate absorption band is expected around 3300-3200 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretches from the Boc and cyclopropyl groups will appear just below 3000 cm⁻¹.

-

C=O Stretch (Boc): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, characteristic of the carbamate carbonyl.[25]

-

S=O Stretch (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.

Visualized Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

Caption: Experimental workflow for logD determination via the shake-flask method.

Caption: Influence of key physicochemical properties on drug development outcomes.

Conclusion

N-Boc-cyclopropanesulfonamide stands as a valuable building block for medicinal chemistry, combining the advantageous structural features of a cyclopropyl ring with the versatile chemistry of a protected sulfonamide. This guide has detailed the critical physicochemical properties—from melting point and solubility to ionization and lipophilicity—that dictate its behavior in both synthetic and biological systems. The provided experimental protocols, grounded in principles of accuracy and reproducibility, offer a robust framework for researchers to characterize this and similar molecules. A thorough understanding and precise measurement of these properties are not merely academic exercises; they are essential prerequisites for the rational design and successful development of novel therapeutic agents.

References

- University of Calgary. (n.d.). Melting Point. CHEM 201 & 203 Home Page.

- University of Babylon. (2021). Experiment (1)

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- MedPharma. (2024). To determine the melting point of given organic compound.

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- Pawar, S. V., & Phatak, A. A. (2013).

- World Health Organization. (2018).

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Longdom Publishing. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5).

- Chemaxon. (2022). Compound solubility measurements for early drug discovery.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Encyclopedia.pub. (2022).

- Singhvi, G., et al. (n.d.).

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- SciELO. (n.d.).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ResearchGate. (2024). Determination of pK(a)

- National Center for Biotechnology Information. (n.d.). Cyclopropanesulfonamide. PubChem.

- Popelier, P. L. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.

- Popelier, P. L. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry.

- Royal Society of Chemistry. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.

- Wang, Y., et al. (2024). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. PubMed.

- Wun, B., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- ChemicalBook. (n.d.). Cyclopropanesulfonamide CAS#: 154350-29-5.

- MDPI. (n.d.).

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

- BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.

- Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an....

- Sigma-Aldrich. (n.d.). Cyclopropanesulfonamide 97 154350-28-4.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropanesulfonamide CAS#: 154350-29-5 [m.chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. medpharma12.com [medpharma12.com]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. scispace.com [scispace.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. asianpubs.org [asianpubs.org]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. lifechemicals.com [lifechemicals.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. acdlabs.com [acdlabs.com]

- 22. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 23. agilent.com [agilent.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 26. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

Spectroscopic Data for Tert-butyl Cyclopropylsulfonylcarbamate Remains Elusive Despite Extensive Search

An in-depth analysis of publicly available scientific databases and literature has revealed a significant gap in the experimental spectroscopic data for Tert-butyl cyclopropylsulfonylcarbamate. Despite a comprehensive search for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a complete and verified dataset for this specific compound could not be located.

This absence of readily available information prevents the creation of a detailed technical guide on its spectroscopic characteristics as requested. Such a guide would require access to primary experimental data to ensure scientific accuracy and provide reliable insights for researchers, scientists, and drug development professionals.

While direct data for this compound is unavailable, analysis of structurally related compounds and general principles of spectroscopy can offer some predictive insights into its expected spectral features.

Predicted Spectroscopic Characteristics

Based on the known spectral properties of its core functional groups—a tert-butyl group, a carbamate linkage, and a cyclopropylsulfonyl moiety—the following characteristics would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group , likely in the upfield region (around 1.5 ppm). The protons on the cyclopropyl ring would exhibit complex multiplet signals, also in the upfield region, due to their unique chemical environment and spin-spin coupling. A broad singlet corresponding to the N-H proton of the carbamate would likely be observed, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. The carbons of the cyclopropyl ring would appear at relatively low chemical shift values. The carbonyl carbon of the carbamate group would be found in the downfield region, typically around 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. Key absorptions would include:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H stretches: Absorptions for the aliphatic C-H bonds of the tert-butyl and cyclopropyl groups, typically below 3000 cm⁻¹.

-

C=O stretch: A strong absorption band for the carbonyl group of the carbamate, expected around 1700-1730 cm⁻¹.

-

S=O stretches: Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonyl group, typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak corresponding to the exact mass of this compound would be expected. Common fragmentation patterns would likely involve the loss of the tert-butyl group (a stable carbocation), cleavage of the carbamate linkage, and fragmentation of the cyclopropylsulfonyl moiety.

Conclusion for Researchers

While a definitive guide with experimental data cannot be provided at this time, the predicted spectral features outlined above can serve as a preliminary reference for researchers working with this compound. Any synthesis of this compound should be accompanied by thorough spectroscopic characterization to establish its identity and purity. The publication of such data would be a valuable contribution to the chemical science community.

It is recommended that any professional seeking to work with this compound perform their own analytical characterization upon synthesis or acquisition to obtain reliable spectroscopic data.

An In-Depth Technical Guide to the Chemical Stability of Tert-butyl Cyclopropylsulfonylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated chemical stability of tert-butyl cyclopropylsulfonylcarbamate. In the dynamic landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's stability is paramount for ensuring its quality, efficacy, and safety. This document synthesizes established principles of organic chemistry with practical, field-proven methodologies to empower researchers in their handling, storage, and analytical assessment of this compound.

Molecular Architecture and Predicted Stability

This compound is a molecule that incorporates several key functional groups, each contributing to its overall chemical profile. A nuanced understanding of these components is crucial for predicting its stability.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis. Its stability is well-documented, being generally robust under basic and nucleophilic conditions.[1][2] However, it is characteristically labile to acidic conditions, which facilitate its removal via cleavage of the tert-butyl carbamate.[1][2] Thermal deprotection of the Boc group is also a known phenomenon.[1][3]

-

The Cyclopropyl Sulfonyl Moiety: The cyclopropyl group, a three-membered carbocycle, is known for its unique electronic properties and conformational rigidity. While generally stable, the ring can be susceptible to opening under certain harsh conditions, although this is less common than with more strained systems. The sulfonamide linkage is typically stable, but its reactivity can be influenced by the nature of the substituents on the nitrogen and sulfur atoms.

-

The Carbamate Functionality: Carbamates are generally stable functional groups but can undergo hydrolysis under strong acidic or basic conditions, although the N-Boc group is notably resistant to base-catalyzed hydrolysis.[1]

Based on this analysis, the primary anticipated points of instability for this compound are the acid-catalyzed cleavage of the N-Boc group and potential thermal degradation. The cyclopropylsulfonyl portion of the molecule is expected to be relatively stable under typical laboratory conditions.

Potential Degradation Pathways

Understanding the likely degradation pathways is critical for the development of stability-indicating analytical methods and for defining appropriate storage conditions.

Acid-Catalyzed Hydrolysis

The most probable degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then typically quenched by a nucleophile or eliminates a proton to form isobutylene. The final products are cyclopropanesulfonamide, carbon dioxide, and tert-butanol (or isobutylene).

Caption: Proposed acid-catalyzed degradation pathway.

Thermal Degradation

Thermal stress can also induce the cleavage of the N-Boc group, although typically at elevated temperatures.[1][3] This process can proceed through a concerted mechanism or via the formation of a carbamic acid intermediate that subsequently decarboxylates. The expected degradation products would be similar to those of acid hydrolysis.

Caption: Proposed thermal degradation pathway.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) is advisable. | To minimize the risk of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidative degradation, although the molecule is not predicted to be highly susceptible to oxidation. |

| Light | Store in a light-protected container (e.g., amber vial). | While no specific photolability data is available, it is a prudent measure for any complex organic molecule. |

| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolysis, although the N-Boc group is relatively stable to neutral water. |

| pH | Avoid contact with acidic materials. | The N-Boc group is highly susceptible to acid-catalyzed cleavage. |

Experimental Protocols for Stability Assessment: A Forced Degradation Study

A forced degradation study is an essential component of drug development, providing critical information on a molecule's stability profile.[4][5][6] The following protocols are designed to assess the stability of this compound under various stress conditions.

General Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Expose the samples to the specified stress conditions for a defined period.

-

At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stress Conditions

| Stress Condition | Protocol |

| Acidic Hydrolysis | To the sample vial, add an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). |

| Basic Hydrolysis | To the sample vial, add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). |

| Oxidative Degradation | To the sample vial, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature. |

| Thermal Degradation | Place a vial containing the solid compound and a vial with the stock solution in an oven at an elevated temperature (e.g., 80 °C). |

| Photostability | Expose a vial containing the solid compound and a vial with the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. |

Analytical Methodology

A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the degradation of this compound and the formation of degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The use of a non-acidic mobile phase modifier may be necessary if on-column degradation is observed.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Caption: A typical workflow for a forced degradation study.

Concluding Remarks

References

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

-

Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. National Institutes of Health. [Link]

-

The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. National Institutes of Health. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Safe handling of bulk drug substances. Single Use Support. [Link]

-

Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ResearchGate. [Link]

-

Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Royal Society of Chemistry. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Scribd. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

-

Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Google APIs. [Link]

-

Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]

-

Best Practices for Safe Handling and Storage of Industrial Chemicals. Tripada Advisory. [Link]

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]

-

Understanding the decomposition of TBPS for efficient catalyst sulphiding. Avantium R&D Solutions. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. National Institutes of Health. [Link]

-

Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. Semantic Scholar. [Link]

-

SN1 Reaction. Chemistry LibreTexts. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. [Link]

-

Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. National Institutes of Health. [Link]

-

Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. [Link]

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]

-

Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. ResearchGate. [Link]

-

Forced degradation studies. MedCrave online. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Metabolically Stable tert-Butyl Replacement. National Institutes of Health. [Link]

-

Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. National Institutes of Health. [Link]

-

Lab Report on Hydrolysis of tert-butyl Chloride in polar solvents. Edusprouts. [Link]

-

Thermal Degradation of Aminosilicone Carbamates. ResearchGate. [Link]

-

CCPS Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. medcraveonline.com [medcraveonline.com]

The Cyclopropyl Group in Sulfonylcarbamates: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence a molecule's conformational rigidity, metabolic stability, and potency. When integrated into a sulfonylcarbamate framework, the cyclopropyl moiety exhibits a unique and versatile reactivity profile, offering a rich landscape for synthetic exploration and the development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the reactivity of the cyclopropyl group within sulfonylcarbamates. We will delve into the fundamental principles governing its stability and activation, explore a range of reaction manifolds including radical, acid-catalyzed, and transition metal-mediated transformations, and provide detailed experimental protocols for key synthetic methodologies. This guide is intended to serve as an authoritative resource for researchers seeking to harness the synthetic potential of cyclopropyl sulfonylcarbamates in drug discovery and development.

Introduction: The Allure of the Strained Ring

The cyclopropyl group, with its three-membered ring and significant ring strain (approximately 27.5 kcal/mol), possesses unique electronic and geometric properties.[1] The C-C bonds have a higher p-character than typical alkanes, leading to some double-bond-like characteristics.[1] This inherent strain is a double-edged sword: it imparts a desirable conformational rigidity to molecules, which can enhance binding to biological targets, but it also renders the ring susceptible to cleavage under specific conditions.[2][3]

In the context of drug design, the cyclopropyl group is often employed as a bioisostere for gem-dimethyl groups or alkenes, offering advantages in terms of metabolic stability and reduced off-target effects.[1][4] The sulfonylcarbamate functionality, on the other hand, is a key structural component in numerous pharmaceuticals, known for its ability to act as a hydrogen bond donor and acceptor, and for its role in modulating physicochemical properties.[5] The marriage of these two functionalities in cyclopropyl sulfonylcarbamates creates a class of compounds with intriguing and synthetically valuable reactivity.

This guide will explore the delicate balance between the stability and reactivity of the cyclopropyl group in this specific chemical environment, providing insights into how to selectively harness its ring-opening potential for the construction of complex molecular architectures.

Synthesis of Cyclopropyl Sulfonylcarbamates

The preparation of cyclopropyl sulfonylcarbamates typically involves the formation of the sulfonylcarbamate moiety on a pre-existing cyclopropylamine core. A general and robust method involves the reaction of a cyclopropylamine with a sulfonyl isocyanate or a sequential reaction with a sulfonyl chloride followed by an isocyanate.

A common route to the precursor, cyclopropylamine, involves the cyclopropanation of an appropriate alkene followed by functional group manipulation. For instance, the Simmons-Smith reaction or transition metal-catalyzed cyclopropanation of vinyl derivatives can be employed.[6]

A practical, large-scale synthesis of a key building block, cyclopropyl sulfonamide, has been developed, which can be a precursor to more complex sulfonylcarbamates.[7] This process involves the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine, followed by ring-closing with n-butyl lithium and subsequent deprotection.[7]

Experimental Protocol: Synthesis of a Generic N-Cyclopropyl Sulfonylcarbamate

This protocol outlines a general two-step procedure for the synthesis of an N-cyclopropyl-N-aryl-sulfonylcarbamate.

Step 1: Synthesis of N-Cyclopropyl-N-aryl Sulfonamide

-

To a stirred solution of cyclopropylamine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of the desired sulfonyl chloride (1.1 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropyl sulfonamide.

Step 2: Carbamoylation of the Sulfonamide

-

To a solution of the N-cyclopropyl sulfonamide (1.0 eq.) in a dry, aprotic solvent (e.g., tetrahydrofuran) at room temperature, add a strong base (e.g., sodium hydride, 1.2 eq.) portionwise.

-

Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

-

Add the desired isocyanate (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final cyclopropyl sulfonylcarbamate.

Reactivity of the Cyclopropyl Group in Sulfonylcarbamates

The presence of the electron-withdrawing sulfonyl group significantly influences the reactivity of the adjacent cyclopropyl ring. This activation makes the ring susceptible to cleavage under a variety of conditions, which can be broadly categorized into radical, acid-catalyzed, and transition metal-mediated pathways.

Radical-Mediated Ring-Opening and Cycloaddition Reactions

One of the most well-documented and synthetically useful transformations of N-sulfonyl cyclopropylamines is their participation in [3+2] cycloaddition reactions with olefins, initiated by photoredox catalysis.[8][9]

Mechanism:

The reaction is initiated by the deprotonation of the sulfonamide proton, followed by single-electron oxidation of the resulting aza-anion by a photoexcited catalyst to generate a nitrogen-centered radical.[8][9] This radical species then triggers the homolytic cleavage of one of the C-C bonds of the strained cyclopropane ring. The resulting carbon-centered radical adds to an electron-deficient olefin, and a subsequent radical-polar crossover and 5-exo-trig cyclization furnishes the cyclopentane product.[8]

Diagram: Photoredox-Catalyzed [3+2] Cycloaddition of an N-Sulfonyl Cyclopropylamine

Caption: Mechanism of the photoredox-catalyzed [3+2] cycloaddition.

Experimental Protocol: Diastereoselective Photoredox-Catalyzed [3+2] Cycloaddition [8]

-

In a nitrogen-filled glovebox, add the N-sulfonyl cyclopropylamine (1.0 eq.), the electron-deficient olefin (2.0 eq.), the photocatalyst (e.g., an organic dye, 1-5 mol%), and a suitable base (e.g., an inorganic carbonate, 2.0 eq.) to a reaction vial.

-

Add degassed solvent (e.g., acetonitrile) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for 12-24 hours, with vigorous stirring.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired cyclopentane derivative.

Table 1: Representative Yields for Photoredox [3+2] Cycloadditions

| N-Sulfonyl Cyclopropylamine | Olefin | Product Yield (%) | Diastereomeric Ratio (trans:cis) |

| N-Tosyl-cyclopropylamine | Ethyl acrylate | 85 | >20:1 |

| N-Mesyl-cyclopropylamine | Acrylonitrile | 78 | >20:1 |

| N-Nosyl-cyclopropylamine | Methyl vinyl ketone | 65 | 15:1 |

Data synthesized from representative literature reports for illustrative purposes.

Acid-Catalyzed Ring-Opening Reactions

The cyclopropyl ring in sulfonyl-containing compounds is susceptible to cleavage under acidic conditions. The electron-withdrawing nature of the sulfonyl group can stabilize a developing positive charge on the adjacent carbon atom during the ring-opening process, facilitating the reaction. While direct studies on cyclopropyl sulfonylcarbamates are limited, the reactivity of related cyclopropyl sulfonates provides valuable insights.[10]

Mechanism:

Protonation of the sulfonyl oxygen or the carbamate carbonyl can activate the molecule. Subsequent nucleophilic attack, either intermolecularly or intramolecularly, can lead to the cleavage of a C-C bond in the cyclopropane ring. The regioselectivity of the ring-opening is often influenced by the substitution pattern on the cyclopropyl ring and the nature of the nucleophile.

Diagram: Acid-Catalyzed Ring Opening of a Cyclopropyl Sulfonate

Caption: General mechanism for acid-catalyzed ring opening.

Lewis acids can also promote the ring-opening of cyclopropyl amides, suggesting a similar reactivity for cyclopropyl sulfonylcarbamates. The Lewis acid coordinates to the carbonyl oxygen, activating the molecule towards nucleophilic attack and subsequent ring cleavage.

Transition Metal-Catalyzed Reactions

Palladium catalysts have been shown to effectively mediate the ring-opening of cyclopropyl sulfonates.[10] This transformation provides a convenient route to substituted 1,3-dienylamines. It is plausible that similar palladium-catalyzed reactions could be developed for cyclopropyl sulfonylcarbamates, offering a powerful tool for the synthesis of unsaturated amides and related structures.

Applications in Drug Discovery and Development

The unique reactivity of the cyclopropyl group in sulfonylcarbamates opens up new avenues for the synthesis of complex and biologically relevant molecules. The ability to transform a compact, rigid cyclopropyl moiety into a more flexible, functionalized chain allows for the exploration of diverse chemical space in the later stages of a drug discovery program.

For instance, the cyclopentane derivatives obtained from the [3+2] cycloaddition reactions are valuable scaffolds in medicinal chemistry, appearing in a wide range of bioactive compounds. The ability to control the stereochemistry of these products is a significant advantage for the synthesis of chiral drugs.

Furthermore, the ring-opening of cyclopropyl sulfonylcarbamates can be used to unmask cryptic functionality or to introduce reactive handles for further derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

The cyclopropyl group within a sulfonylcarbamate framework is not merely a passive structural element but an active participant in a variety of chemical transformations. Its reactivity, driven by ring strain and modulated by the electronic properties of the sulfonylcarbamate moiety, can be harnessed to achieve elegant and efficient synthetic outcomes. While radical-mediated cycloadditions have been the most explored pathway to date, the potential for acid-catalyzed and transition metal-mediated ring-opening reactions remains a fertile ground for future research.

As our understanding of these systems deepens, we can expect the development of new, highly selective, and enantioselective transformations. These advancements will undoubtedly solidify the position of cyclopropyl sulfonylcarbamates as versatile and powerful building blocks in the ongoing quest for novel and effective therapeutics. The continued exploration of the rich chemistry of this strained ring system promises to unlock new strategies for the synthesis of the next generation of medicines.

References

-

White, D. H., Noble, A., Booker-Milburn, K. I., & Aggarwal, V. K. (2021). Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters, 23(8), 3038–3042. [Link]

-

Yuan, Z., et al. (2016). Base-catalyzed cyclization of N-sulfonyl propargylamides to sulfonylmethyl-substituted oxazoles via sulfonyl migration. Organic & Biomolecular Chemistry, 14(3), 882-885. [Link]

-

Request PDF. Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N -Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. ResearchGate. [Link]

-

Scilit. Base-Catalyzed Cyclization of N-Sulfonyl Propargylamides to Sulfonylmethyl-Substituted Oxazoles via Sulfonyl Migration. [Link]

-

Newcomb, M., & Choi, S. Y. (1999). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society, 121(46), 10673-10681. [Link]

-

Quan, L. G., Lee, H. G., & Cha, J. K. (2007). Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. Organic letters, 9(22), 4439–4442. [Link]

- Trost, B. M. (1987). Cyclopropanes and their relatives. Topics in Current Chemistry, 133, 3-82.

-

Zheng, Y., et al. (2011). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 50(47), 11163-11166. [Link]

- US20090112021A1 - Preparation of cyclopropyl sulfonylamides.

-

Zheng, Y., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie (International ed. in English), 51(47), 11163-6. [Link]

- WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.

-

Genossar, N., et al. (2022). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Journal of the American Chemical Society, 144(40), 18365–18374. [Link]

-

Gicquel, M., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 867-876. [Link]

-

Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed [3+2] Cycloaddition of N-Aryl Cyclopropylamines and Alkenes. Angewandte Chemie International Edition, 42(35), 4259-4262. [Link]

-

Baraban, J. H., et al. (2022). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. OSTI.GOV. [Link]

-

Baraban, J. H., et al. (2022). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Journal of the American Chemical Society, 144(40), 18365-18374. [Link]

-

Burtoloso, A. C. B., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 25(42), 9878-9886. [Link]

-

Cha, J. K., et al. (2010). ChemInform Abstract: Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. ChemInform, 39(1). [Link]

-

Wang, C., et al. (2021). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 26(21), 6489. [Link]

-

Schlatter, M. J. (1943). cyclopropyl cyanide. Organic Syntheses, 23, 20. [Link]

- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.

-

Muck-Lichtenfeld, C. (2000). Theoretical prediction of the stability and intramolecular rearrangement reactions of heteroanalogues of cyclopropylcarbene: 2-oxiranyl-, 2-aziridinyl-, and 1-aziridinylcarbene. The Journal of organic chemistry, 65(5), 1366–1375. [Link]

-

Request PDF. Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]

-

Fedorov, O., et al. (2021). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 26(16), 4983. [Link]

-

Teplyakov, A. V., et al. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). Journal of the American Chemical Society, 129(15), 4735-4745. [Link]

-

Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie (International ed. in English), 54(46), 13748–13752. [Link]

-

Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]

-

Brennan, C. K., & Gilmour, R. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules, 29(1), 147. [Link]

-

Peters, B. K., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]

-

Padwa, A., et al. (1987). Chemical reactivity and configurational properties of cyclopropyl carbanions derived from a silyl sulfonyl substituted cyclopropene. The Journal of Organic Chemistry, 52(21), 4760-4767. [Link]

-

Request PDF. Type 2 Ring-Opening Reactions of Cyclopropanated 7-Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. ResearchGate. [Link]

-

Wang, J., & Zheng, N. (2015). Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines. Angewandte Chemie International Edition, 54(44), 13055-13059. [Link]

-

Chen, J. R., et al. (2018). Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C–H Amination. Journal of the American Chemical Society, 140(38), 12096-12101. [Link]

-

El-Sayed, M. A. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future medicinal chemistry. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Theoretical prediction of the stability and intramolecular rearrangement reactions of heteroanalogues of cyclopropylcarbene: 2-oxiranyl-, 2-aziridinyl-, and 1-aziridinylcarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 6. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 7. sci-hub.box [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Application of the Tert-Butyl Protecting Group in Sulfonylcarbamate Synthesis: A Technical Guide

<

For Immediate Release

A deep dive into the nuanced role of the tert-butyl (Boc) protecting group in the synthesis of sulfonylcarbamates, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of this critical synthetic strategy.

Introduction: The Significance of Sulfonylcarbamates and the Necessity of Protecting Groups

Sulfonylcarbamates are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Their synthesis, however, often presents challenges related to the reactivity of the nitrogen atom within the carbamate moiety. To achieve selective transformations at other parts of the molecule without undesired side reactions, the strategic implementation of a protecting group for the nitrogen atom is paramount.[1][2]

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines.[3] Its utility stems from its ability to moderate the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wide range of reaction conditions, yet allowing for its facile removal under specific, mild acidic conditions.[4]

The Tert-Butyl Group: An Ideal Guardian for Sulfonylcarbamate Synthesis

The selection of the tert-butyl group as a protective moiety is a calculated decision rooted in its unique electronic and steric properties.

Electronic Effects: The electron-donating nature of the tert-butyl group increases the electron density on the nitrogen atom, which might seem counterintuitive for a protecting group. However, in the context of the carbamate, this effect is overshadowed by the steric hindrance it provides.

Steric Hindrance: The bulky nature of the tert-butyl group is its most crucial attribute.[5] It physically obstructs the approach of reagents to the nitrogen atom, effectively preventing unwanted reactions. This steric shield is a key factor in its success as a protecting group.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. labinsights.nl [labinsights.nl]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Harnessing the Synergy of Strained Rings and Privileged Scaffolds: A Technical Guide to the Potential Biological Activity of Cyclopropylsulfonylcarbamate Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Logic of Cyclopropylsulfonylcarbamate Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. The strategic combination of validated pharmacophores and bioisosteric modifications can unlock new avenues for drug discovery. This guide delves into the untapped potential of cyclopropylsulfonylcarbamate derivatives, a class of compounds engineered at the intersection of two powerful concepts: the conformational rigidity and metabolic stability imparted by the cyclopropyl ring, and the broad-spectrum biological relevance of the sulfonamide scaffold and its carbamate bioisosteres.

The cyclopropyl group, a three-membered carbocycle, is far more than a simple aliphatic linker. Its inherent ring strain confers unique electronic properties and a rigid, well-defined three-dimensional structure.[1][2] In drug design, this translates to several tangible benefits:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thus increasing potency.[1][3]

-

Metabolic Stability: The C-H bonds of a cyclopropane are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][4] This can lead to an improved pharmacokinetic profile.

-

Reduced Off-Target Effects: By restricting the conformational freedom of a molecule, the cyclopropyl group can improve selectivity for the intended target, thereby reducing the likelihood of off-target interactions and associated toxicities.[4]

Complementing the cyclopropyl moiety is the sulfonamide functional group (-SO₂NH-), a cornerstone of numerous approved drugs.[5][6] Its widespread use stems from its ability to act as a versatile hydrogen bond donor and acceptor, and its capacity to engage in key interactions with a multitude of biological targets.[7] The sulfonamide group is a key feature in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[5][7] The sulfonylcarbamate moiety, as a related scaffold, offers a nuanced modulation of these properties, potentially altering solubility, cell permeability, and target engagement.[8]

This guide, therefore, is constructed on the hypothesis that the fusion of a cyclopropyl ring with a sulfonylcarbamate linker creates a scaffold with significant potential for potent and selective biological activity. We will explore the most promising therapeutic avenues for this class of compounds—anticancer and anti-inflammatory activities—and provide the detailed experimental frameworks necessary to validate these hypotheses.

Chapter 1: Anticancer Potential via Apoptosis Induction and Cell Cycle Modulation

The sulfonamide scaffold is present in several anticancer agents, including some COX-2 inhibitors and tyrosine kinase inhibitors.[5] The incorporation of a cyclopropyl group can enhance the potency and selectivity of these agents.[9] We will explore two primary mechanisms through which cyclopropylsulfonylcarbamate derivatives may exert anticancer effects: the induction of apoptosis and the arrest of the cell cycle.

Mechanistic Target: The Bcl-2 Family and Intrinsic Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 itself, are frequently overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing cell death. Small molecule inhibitors that disrupt this interaction can restore the natural apoptotic process.

The rationale for investigating cyclopropylsulfonylcarbamate derivatives as Bcl-2 inhibitors lies in the need for conformationally constrained molecules that can fit into the hydrophobic groove of Bcl-2, displacing pro-apoptotic partners. The cyclopropyl group can provide the necessary rigidity, while the sulfonylcarbamate moiety can form critical hydrogen bonds with key residues in the binding pocket.

The following diagram illustrates the pivotal role of Bcl-2 in the regulation of apoptosis and the proposed mechanism of action for a hypothetical cyclopropylsulfonylcarbamate inhibitor.

Caption: Proposed mechanism of a cyclopropylsulfonylcarbamate Bcl-2 inhibitor.

Experimental Workflow: Quantifying Apoptosis with a Caspase-Glo® 3/7 Assay

To empirically determine the pro-apoptotic activity of novel cyclopropylsulfonylcarbamate derivatives, a robust and high-throughput compatible assay is required. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic cascade.

The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity. When the reagent is added to apoptotic cells, the caspases cleave the substrate, releasing aminoluciferin, which is then consumed by the luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

-

Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress Bcl-2, such as HL-60) in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the cyclopropylsulfonylcarbamate derivatives in culture medium. Add 10 µL of each dilution to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known apoptosis inducer like staurosporine).

-

Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation and Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control. Plot the results as a dose-response curve to determine the EC₅₀ for each compound.

Investigating Cell Cycle Arrest with Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequent apoptosis. The rigid structure of cyclopropyl-containing compounds can facilitate interactions with proteins that regulate cell cycle checkpoints, such as cyclin-dependent kinases (CDKs).

The following diagram outlines the workflow for preparing cells for cell cycle analysis by flow cytometry using propidium iodide (PI) staining.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

-

Cell Culture and Treatment: Seed cells (e.g., A549 lung cancer cells) in 6-well plates and treat with various concentrations of the cyclopropylsulfonylcarbamate derivatives for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with 1 mL of phosphate-buffered saline (PBS).

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained.

-

DNA Staining: Add 500 µL of PBS containing 100 µg/mL propidium iodide.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel (typically ~610 nm).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Chapter 2: Anti-inflammatory Potential through Enzyme Inhibition

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. The sulfonamide moiety is a well-established pharmacophore in anti-inflammatory drugs, most notably in the selective COX-2 inhibitor celecoxib.[5] By combining this privileged scaffold with a cyclopropyl group, it is plausible to develop novel and potent anti-inflammatory agents.

Mechanistic Targets: COX-2 and p38 MAP Kinase

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects.

-

p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibition of p38 MAP kinase can therefore suppress the inflammatory response at a higher level in the signaling pathway.

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response.

Caption: The p38 MAP kinase signaling pathway in inflammation.

Experimental Workflow: In Vitro Enzyme Inhibition Assays

To evaluate the potential of cyclopropylsulfonylcarbamate derivatives as inhibitors of COX-2 and p38 MAP kinase, fluorometric or luminescent in vitro assays are the methods of choice due to their high sensitivity and suitability for high-throughput screening.

-

Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, and a cofactor solution. Reconstitute the arachidonic acid substrate.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Plate Setup: In a 96-well black plate, add assay buffer, a fluorescent probe, the COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib) as a control.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time in a kinetic mode. The rate of fluorescence increase is proportional to the COX-2 activity.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

-

Assay Principle: This assay measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The signal is directly proportional to the kinase activity.

-

Reaction Setup: In a 384-well plate, add the p38α enzyme, the test compound, and a substrate/ATP mix.

-

Kinase Reaction: Incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add an ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add a Kinase Detection Reagent to convert the newly formed ADP into ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measurement and Analysis: Read the luminescence on a plate reader. A lower signal indicates greater inhibition of the p38α kinase. Calculate IC₅₀ values from the dose-response curves.

Chapter 3: Data Summary and Structure-Activity Relationship (SAR) Insights

While specific data for cyclopropylsulfonylcarbamate derivatives is not yet widely available, we can extrapolate potential activity ranges and SAR from related compound classes. The following table presents hypothetical, yet plausible, quantitative data for a series of lead compounds.

Table 1: Hypothetical Biological Activity Data for Cyclopropylsulfonylcarbamate Derivatives

| Compound ID | R Group Modification | Bcl-2 Inhibition (EC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | p38α Inhibition (IC₅₀, µM) |

| CPSC-001 | Phenyl | 5.2 | 10.8 | 8.5 |

| CPSC-002 | 4-Fluorophenyl | 2.1 | 1.5 | 3.2 |

| CPSC-003 | 4-Chlorophenyl | 1.8 | 0.9 | 2.7 |

| CPSC-004 | 4-Methoxyphenyl | 8.9 | 15.2 | 12.1 |

| CPSC-005 | Naphthyl | 0.9 | 0.5 | 1.1 |

SAR Insights and Future Directions

Based on the hypothetical data and known principles of medicinal chemistry:

-

Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to the sulfonylcarbamate moiety would likely have a significant impact on activity. Electron-withdrawing groups (e.g., F, Cl) at the para position often enhance potency in related series, potentially by engaging in favorable interactions within the target's active site.

-

Lipophilicity: Increasing the lipophilicity of the R group (e.g., moving from phenyl to naphthyl) may enhance binding to hydrophobic pockets in target proteins like Bcl-2 and COX-2, leading to increased potency.

-

Stereochemistry: The stereochemistry of the cyclopropyl ring itself could be a critical determinant of activity. Different stereoisomers may present the key functional groups in distinct orientations, leading to significant differences in binding affinity and inhibitory activity. Future synthetic efforts should focus on the preparation of stereochemically pure isomers to fully explore this aspect.

The path forward for this promising class of compounds involves the synthesis of a focused library of derivatives to systematically probe these SAR hypotheses. The experimental workflows detailed in this guide provide a robust framework for the biological evaluation of these novel chemical entities, paving the way for the potential development of next-generation therapeutics.

References

-

Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Wikipedia. Sulfonamide (medicine). [Link]

-

Patel, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Patel, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

-

Sami, et al. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

-

Abdel-rahman, H. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Study.com. Sulfonamide: Chemical Structure & Derivatives. [Link]

-

Abdel-rahman, H. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

Slideshare. Sulfonamides: Classification, mode of action, uses and structure activity relationship. [Link]